3-(2-bromo-5-ethoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(2-BROMO-5-ETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-BROMO-5-ETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps:
Bromination: The starting material, 5-ethoxyphenyl, undergoes bromination using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to introduce the bromine atom at the 2-position.
Friedel-Crafts Alkylation: The brominated product is then subjected to Friedel-Crafts alkylation using ethyl chloride (C₂H₅Cl) and aluminum chloride (AlCl₃) to introduce the ethyl group.
Indole Formation: The resulting intermediate undergoes cyclization with an appropriate reagent, such as phosphoric acid (H₃PO₄), to form the indole core.
Final Assembly: The final step involves the coupling of the indole core with the brominated ethoxyphenyl group under basic conditions, such as sodium hydroxide (NaOH), to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-BROMO-5-ETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can reduce the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols, using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN₃), thiourea (NH₂CSNH₂)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: De-brominated indole derivatives
Substitution: Amino or thiol-substituted indole derivatives
Scientific Research Applications
3-[(2-BROMO-5-ETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-BROMO-5-ETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.
Pathways: It can influence various biological pathways, such as cell signaling, apoptosis, and immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-BROMO-5-METHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
- 3-[(2-CHLORO-5-ETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
- 3-[(2-FLUORO-5-ETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
3-[(2-BROMO-5-ETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of the brominated ethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H20BrNO2 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
3-[(2-bromo-5-ethoxyphenyl)methyl]-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C19H20BrNO2/c1-3-21-18-8-6-5-7-15(18)16(19(21)22)12-13-11-14(23-4-2)9-10-17(13)20/h5-11,16H,3-4,12H2,1-2H3 |
InChI Key |
FOQBODJYZLBSMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)CC3=C(C=CC(=C3)OCC)Br |
Origin of Product |
United States |
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